3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C₁₂H₈N₆ and a molecular weight of 236.23 g/mol It is characterized by its unique structure, which consists of two benzotriazole units connected via a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole typically involves the reaction of benzotriazole derivatives under specific conditions. One common method includes the reaction of benzotriazole with a suitable coupling agent in the presence of a catalyst. For instance, the reaction of benzotriazole with zinc acetate in N-methylformamide at 90°C for three days yields the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reagents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.
Scientific Research Applications
3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole has a wide range of scientific research applications:
Biology: The compound’s stability and functionalizability make it a candidate for biological studies, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole involves its interaction with molecular targets through its triazole rings. These interactions can include coordination with metal ions, hydrogen bonding, and π-π stacking with aromatic systems. The pathways involved depend on the specific application, such as enzyme inhibition or metal coordination.
Comparison with Similar Compounds
- 1H,1’H-5,5’-Bibenzo[d][1,2,3]triazole
- 5,5’-Bi-1H-1,2,3-benzotriazole
- 6,6’-Bibenzotriazole
Comparison: 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and versatility in forming coordination complexes. Its ability to undergo various chemical reactions also makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H8N6 |
---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
5-(2H-benzotriazol-5-yl)-2H-benzotriazole |
InChI |
InChI=1S/C12H8N6/c1-3-9-11(15-17-13-9)5-7(1)8-2-4-10-12(6-8)16-18-14-10/h1-6H,(H,13,15,17)(H,14,16,18) |
InChI Key |
BVXFFUYUZOVQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C3=CC4=NNN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.